N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide
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Overview
Description
N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide is an organic compound with a complex structure that includes benzamide and phenyl groups
Preparation Methods
The synthesis of N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide can be achieved through several methods. One common approach involves the direct condensation of carboxylic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported as an efficient and eco-friendly method . Another method involves the reaction of benzenesulfinic acid with phenylisocyanate via a palladium-mediated extrusion-insertion pathway . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium diisopropylamide (LDA) for alkylation reactions . The compound can also participate in nucleophilic acyl substitution reactions, which are facilitated by the presence of strong nucleophiles such as organolithium and organomagnesium reagents . Major products formed from these reactions include α-sulfenylated ketones and other substituted benzamides.
Scientific Research Applications
N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various functionalized compounds . In biology and medicine, it has been studied for its potential neuroprotective effects and its ability to inhibit cell death caused by oxidative stress . Additionally, the compound has applications in the pharmaceutical industry as an intermediate in the synthesis of therapeutic agents .
Mechanism of Action
The mechanism of action of N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . The exact molecular pathways involved in its neuroprotective effects are still under investigation.
Comparison with Similar Compounds
N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide can be compared with other similar compounds, such as N-phenylbenzamide and benzanilide. These compounds share similar structural features but differ in their chemical properties and biological activities. For instance, N-phenylbenzamide is known for its use as an intermediate in organic synthesis, while benzanilide has applications in the pharmaceutical industry as an analgesic
Properties
CAS No. |
63116-01-8 |
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Molecular Formula |
C20H16N2O2S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(N-benzoyl-S-phenylsulfinimidoyl)benzamide |
InChI |
InChI=1S/C20H16N2O2S/c23-19(16-10-4-1-5-11-16)21-25(18-14-8-3-9-15-18)22-20(24)17-12-6-2-7-13-17/h1-15H,(H,21,22,23,24) |
InChI Key |
DOVYOFRPRCBITE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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